![molecular formula C11H11BrO4 B3303136 2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid CAS No. 92013-29-1](/img/structure/B3303136.png)
2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid
描述
2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid is an organic compound with the molecular formula C11H11BrO4 It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a 2-(2-bromo-phenyl)-ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid typically involves the alkylation of malonic acid derivatives. One common method is the reaction of diethyl malonate with 2-(2-bromo-phenyl)-ethyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl ring can be oxidized to form corresponding quinones.
Reduction Reactions: The carboxylic acid groups can be reduced to alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.
Major Products
Substitution: Formation of 2-[2-(2-azido-phenyl)-ethyl]-malonic acid or 2-[2-(2-thiocyanato-phenyl)-ethyl]-malonic acid.
Oxidation: Formation of 2-[2-(2-bromo-phenyl)-ethyl]-quinone.
Reduction: Formation of 2-[2-(2-bromo-phenyl)-ethyl]-malonic alcohol.
科学研究应用
2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of 2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
相似化合物的比较
Similar Compounds
- 2-[2-(2-Chloro-phenyl)-ethyl]-malonic acid
- 2-[2-(2-Fluoro-phenyl)-ethyl]-malonic acid
- 2-[2-(2-Iodo-phenyl)-ethyl]-malonic acid
Uniqueness
2-[2-(2-Bromo-phenyl)-ethyl]-malonic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as halogen exchange or cross-coupling reactions. This makes it a versatile intermediate in organic synthesis compared to its chloro, fluoro, or iodo analogs.
属性
IUPAC Name |
2-[2-(2-bromophenyl)ethyl]propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c12-9-4-2-1-3-7(9)5-6-8(10(13)14)11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMMUYSGVFTLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


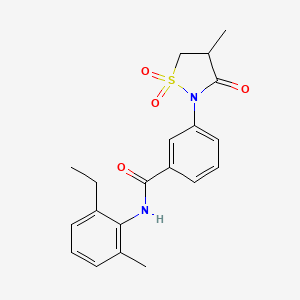
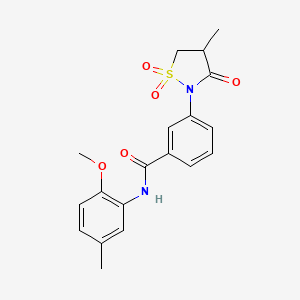
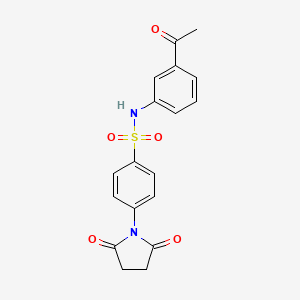
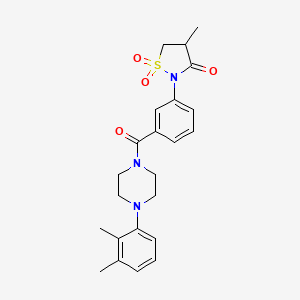
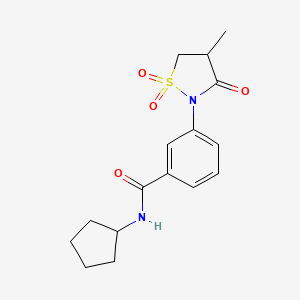
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B3303075.png)
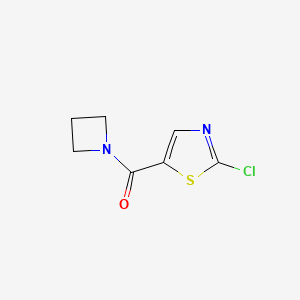
![Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane](/img/structure/B3303084.png)
![2-bromo-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B3303091.png)
![3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3303093.png)
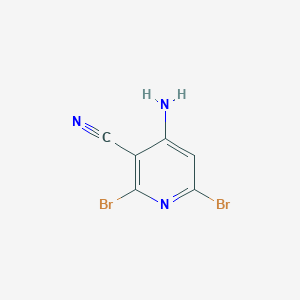
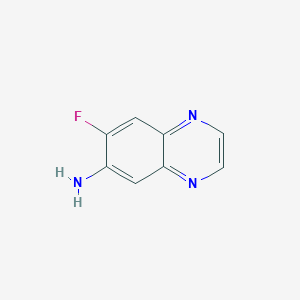
![tert-butyl 3-(bromomethyl)-6-fluoro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B3303125.png)

